Stearyldiethanolamine
Overview
Description
Stearyldiethanolamine, also known as 2,2’- (Octadecylimino)diethanol, is a chemical compound with the molecular formula C22H47NO2. It is a white to light yellow waxy solid with a slight amine odor. This compound is primarily used as a non-ionic antistatic agent in various industrial applications due to its excellent compatibility, heat resistance, and thermal stability .
Mechanism of Action
Target of Action
Stearyldiethanolamine (C18DEA) is primarily targeted at bacterial cells . It is used as an active ingredient in antibacterial films designed to prevent bacterial growth on their surface .
Mode of Action
The bactericidal mechanism of this compound involves the disruption of bacterial cell membranes . The alkyl chain of C18DEA interacts with the cell membranes, leading to irreversible damage and cell death .
Biochemical Pathways
It is known that the compound’s action results in the lysis of bacterial cells . This suggests that it may interfere with essential cellular processes, such as cell wall synthesis or energy metabolism, ultimately leading to cell death.
Result of Action
The primary result of this compound’s action is the death of bacterial cells . This is achieved through the disruption of cell membranes, leading to cell lysis . The compound has demonstrated a broad-spectrum bactericidal effect, being effective against both gram-positive and gram-negative bacteria .
Biochemical Analysis
Biochemical Properties
It is soluble in methanol , suggesting it may interact with other biomolecules in methanol-soluble environments.
Cellular Effects
It has been used as an active ingredient in the development of antibacterial non-woven fabric and antibacterial freshness-keeping film . This suggests that Stearyldiethanolamine may have some impact on bacterial cells, possibly influencing cell function, signaling pathways, gene expression, or cellular metabolism.
Molecular Mechanism
Given its use in antibacterial applications , it may exert its effects at the molecular level through interactions with bacterial biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearyldiethanolamine can be synthesized by the reaction of octadecylamine with ethylene oxide. The reaction typically involves the addition of ethylene oxide to octadecylamine under controlled conditions. The process requires the use of a catalyst, such as potassium hydrogencarbonate, and is carried out in a solvent like acetonitrile. The mixture is stirred and heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: Stearyldiethanolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Stearyldiethanolamine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions.
Biology: Employed in the development of antibacterial nonwoven fabrics and freshness-keeping films.
Medicine: Investigated for its potential use in biomedical applications, such as smart hydrogels with shape memory properties.
Comparison with Similar Compounds
Diethanolamine: A compound with similar functional groups but a shorter alkyl chain.
Triethanolamine: Another related compound with three ethanolamine groups.
Comparison:
Stearyldiethanolamine: Has a long alkyl chain, providing better surfactant properties and higher thermal stability.
Diethanolamine: More hydrophilic due to the shorter alkyl chain, making it more soluble in water.
Triethanolamine: Offers higher solubility and is commonly used in cosmetics and pharmaceuticals
This compound stands out due to its unique combination of a long alkyl chain and ethanolamine groups, providing excellent surfactant properties and thermal stability, making it suitable for a wide range of industrial and scientific applications.
Properties
IUPAC Name |
2-[2-hydroxyethyl(octadecyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h24-25H,2-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLNTMNRNCENRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036311 | |
Record name | 2,2'-(Octadecylimino)diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3036311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals | |
Record name | Ethanol, 2,2'-(octadecylimino)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10213-78-2 | |
Record name | Stearyldiethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10213-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2,2'-(octadecylimino)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2,2'-(octadecylimino)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-(Octadecylimino)diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3036311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(octadecylimino)bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARYLDIETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J75C7GK1M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Stearyldiethanolamine interact with bacterial cells, and what are the downstream effects?
A1: Research suggests that this compound exhibits antibacterial activity by disrupting bacterial cell membranes. [] The alkyl chain of the molecule is believed to integrate into the lipid bilayer of the cell membrane, compromising its integrity. This disruption leads to leakage of cellular contents and ultimately cell death (lysis). [] This mechanism is effective against both Gram-positive and Gram-negative bacteria. []
Q2: What is the potential risk associated with this compound migration from food packaging, and how is dietary exposure assessed?
A2: Studies have demonstrated that this compound can migrate from food packaging materials into food simulants and even foods themselves. [] This raises concerns about human exposure to this compound through the diet. Researchers have estimated dietary exposure by analyzing the levels of this compound migrating into various foods and food simulants and considering typical consumption patterns. [] While the estimated daily intake appears to be low (ranging from 0.0005 to 0.0026 µg/kg bw/day), further research is needed to determine potential long-term effects and establish safe exposure limits. []
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